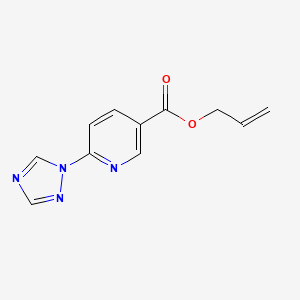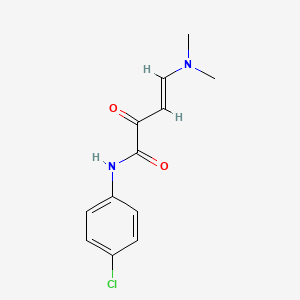![molecular formula C19H10ClF3N2OS B3036877 5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole CAS No. 400084-36-8](/img/structure/B3036877.png)
5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole
Übersicht
Beschreibung
The compound “5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole” seems to be a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . The molecule also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. For example, a related compound, “2-Chloro-5-(trifluoromethyl)pyridine”, has a molecular formula of C6H3ClF3N .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. For instance, “2-Chloro-5-(trifluoromethyl)pyridine” can be used as a model substrate to investigate regioexhaustive functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For instance, “2-Chloro-5-(trifluoromethyl)pyridine” has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Biological Evaluation
- A study investigated the synthesis and biological evaluation of novel benzoxazole derivatives. These compounds, including variations similar to the 5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole, were assessed for antimicrobial, antioxidant, and antitubercular activities. The results showed a wide range of activities, and certain compounds displayed excellent docking scores with antitubercular receptors, indicating potential in antitubercular applications (Fathima et al., 2021).
Antifungal Activity
- Another study focused on synthesizing novel tetrazole derivatives, which included compounds structurally related to the 5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole. These derivatives were evaluated for their antifungal activity. Results indicated significant sensitivity against certain fungal strains, highlighting their potential as antifungal agents (Łukowska-Chojnacka et al., 2016).
Quantum Mechanical Studies for Light Harvesting
- Quantum mechanical studies were conducted on aromatic halogen-substituted sulfonamidobenzoxazole compounds, similar in structure to the compound of interest. These studies aimed to explore their potential in the development of novel inhibitor molecules and applications in light harvesting, such as in dye-sensitized solar cells (Mary et al., 2019).
Synthesis and Biological Activity of Benzoxazole Derivatives
- Research into the synthesis and biological activity of various benzoxazole derivatives, including those structurally related to the compound , has shown a range of biological activities. These include antimicrobial, antitumor, and antioxidant properties, underscoring the versatility of these compounds in medicinal and biological research (Hu et al., 2006).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, “2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate” has hazard statements H301 - H315 - H319 - H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-2-[2-[3-(trifluoromethyl)phenyl]sulfanylpyridin-3-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2OS/c20-12-6-7-16-15(10-12)25-17(26-16)14-5-2-8-24-18(14)27-13-4-1-3-11(9-13)19(21,22)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGECQSZHKVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3036794.png)
![4-benzyl-N-[3-(trifluoromethyl)benzyl]-1-phthalazinamine](/img/structure/B3036795.png)
![4-(Benzylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3036796.png)
![(Z)-3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B3036797.png)
![2-[(4-Chlorophenoxy)methyl]-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,3,4-oxadiazole](/img/structure/B3036802.png)
![2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide](/img/structure/B3036805.png)


![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxyamino]methylidene]-N,N'-bis(2,4-dichlorophenyl)propanediamide](/img/structure/B3036808.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbothioamide](/img/structure/B3036811.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide](/img/structure/B3036812.png)
![1-(3,5-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3036813.png)
![1-(4-Benzylpiperazin-1-yl)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]ethane-1,2-dione](/img/structure/B3036817.png)